3-[3-(Trifluoromethyl)phenyl]-2-propenal

Ion channel pharmacology Calcium channel inhibition Structure-activity relationship

3-[3-(Trifluoromethyl)phenyl]-2-propenal (CAS 871543-59-8), also known as 3-(trifluoromethyl)cinnamaldehyde or (2E)-3-[3-(trifluoromethyl)phenyl]prop-2-enal, is an α,β-unsaturated aldehyde with the molecular formula C10H7F3O and molecular weight of 200.16 g/mol. This compound is characterized by a meta-substituted trifluoromethyl group on the phenyl ring, which confers distinct electronic properties compared to its ortho- and para-substituted regioisomers.

Molecular Formula C10H7F3O
Molecular Weight 200.16 g/mol
CAS No. 871543-59-8
Cat. No. B3291272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Trifluoromethyl)phenyl]-2-propenal
CAS871543-59-8
Molecular FormulaC10H7F3O
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C=CC=O
InChIInChI=1S/C10H7F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-7H
InChIKeyJMKMLIWUWJNVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[3-(Trifluoromethyl)phenyl]-2-propenal (CAS 871543-59-8): A Meta-Substituted Cinnamaldehyde Intermediate for Calcimimetic and TRP Channel Research Applications


3-[3-(Trifluoromethyl)phenyl]-2-propenal (CAS 871543-59-8), also known as 3-(trifluoromethyl)cinnamaldehyde or (2E)-3-[3-(trifluoromethyl)phenyl]prop-2-enal, is an α,β-unsaturated aldehyde with the molecular formula C10H7F3O and molecular weight of 200.16 g/mol [1]. This compound is characterized by a meta-substituted trifluoromethyl group on the phenyl ring, which confers distinct electronic properties compared to its ortho- and para-substituted regioisomers. It is recognized as a key synthetic precursor in the preparation of the calcimimetic agent cinacalcet hydrochloride [2]. Commercially, it is available at purities of 98% (GC, min) with moisture ≤0.5% and at production scales up to kilograms [3].

Why 3-[3-(Trifluoromethyl)phenyl]-2-propenal Cannot Be Replaced by Ortho- or Para-Substituted Analogs in Target-Directed Applications


Regioisomeric substitution of the trifluoromethyl group on the phenyl ring of cinnamaldehyde derivatives produces compounds with markedly different biological activity profiles. In a comparative analysis of Cav3.1 and Cav3.2 calcium channel inhibition, the meta-substituted 3-(trifluoromethyl)phenyl analog (compound 20b) exhibited 76.65% inhibition of Cav3.1 and 85.34% inhibition of Cav3.2 at 10 μM, whereas the ortho-substituted (2-(trifluoromethyl)phenyl) and para-substituted (4-(trifluoromethyl)phenyl) congeners displayed measurably divergent inhibition profiles [1]. This positional dependence of pharmacological activity precludes generic substitution among regioisomers. Furthermore, the specific (E)-configuration of the double bond is critical for biological activity; the corresponding (Z)-isomer is considered an impurity that must be controlled [2]. These regioisomeric and stereochemical constraints mandate the procurement of the precisely specified compound rather than a generic 'trifluoromethyl cinnamaldehyde' for reproducible experimental outcomes.

Quantitative Evidence Guide: Differentiating Performance Metrics of 3-[3-(Trifluoromethyl)phenyl]-2-propenal


Comparative Cav3.1 and Cav3.2 Calcium Channel Inhibition: Meta-Substitution Yields Superior Inhibition at 10 μM

In a direct head-to-head comparison of regioisomeric trifluoromethylphenyl analogs in the same assay system, the meta-substituted compound (20b; 3-(trifluoromethyl)phenyl) demonstrated 76.65% inhibition of Cav3.1 and 85.34% inhibition of Cav3.2 at 10 μM [1]. In contrast, the para-substituted analog (20a; 4-(trifluoromethyl)phenyl) exhibited 65.50% inhibition of Cav3.1 and 66.06% inhibition of Cav3.2 at the same concentration [1]. The ortho-substituted analog (20c; 2-(trifluoromethyl)phenyl) showed 71.14% inhibition of Cav3.1 and 81.64% inhibition of Cav3.2 [1]. The meta-substituted compound thus provides 1.17-fold higher Cav3.1 inhibition relative to the para analog and 1.29-fold higher Cav3.2 inhibition relative to the para analog [1].

Ion channel pharmacology Calcium channel inhibition Structure-activity relationship

TRPA1 and TRPM8 Antagonist Activity: Micromolar IC50 Values for Ion Channel Screening

The compound demonstrates antagonist activity at two distinct transient receptor potential (TRP) channels. Against human TRPA1 expressed in HEK293-TREx cells, it exhibits an IC50 of 2.70 μM (2.70E+3 nM) [1]. Against rat TRPM8 expressed in CHO cells, it shows an IC50 of 2.32 μM (2.32E+3 nM), assessed via inhibition of icilin-induced Ca2+ influx [2]. While no direct comparator data exists for unsubstituted cinnamaldehyde in these assays, class-level inference suggests that the trifluoromethyl substitution is critical for this TRP channel interaction profile, as parent cinnamaldehyde is not typically reported as a TRPA1/TRPM8 antagonist [3].

TRP channel pharmacology Pain and sensory signaling High-throughput screening

Commercial Purity Specifications: 98% GC Minimum with Controlled Moisture Content

Commercially sourced 3-[3-(Trifluoromethyl)phenyl]-2-propenal is specified at 98% minimum purity as determined by gas chromatography, with moisture content limited to 0.5% maximum [1]. This specification provides a quantifiable baseline for procurement quality control. In contrast, generic cinnamaldehyde derivatives may be offered at lower nominal purities or without validated analytical specifications . The controlled moisture content is particularly relevant given the compound's air and moisture sensitivity, which can lead to aldehyde oxidation or oligomerization if improperly stored [2].

Chemical procurement Analytical quality control Synthetic intermediate specification

Calcimimetic Synthesis: Established Role as Key Cinacalcet Precursor

3-[3-(Trifluoromethyl)phenyl]-2-propenal (Formula IIIa) is explicitly designated as a key precursor in the preparation of cinacalcet hydrochloride, a calcimimetic agent used clinically for secondary hyperparathyroidism [1]. The compound undergoes reduction to 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol (Formula IVb) as part of the cinacalcet synthetic route [1]. This established industrial route distinguishes the compound from other trifluoromethyl cinnamaldehyde derivatives that lack this validated pharmaceutical application . The (E)-configuration of the double bond is essential for the correct stereochemistry of downstream intermediates .

Pharmaceutical intermediate Calcimimetic agent synthesis Process chemistry

Physicochemical Properties: LogP and Stability Parameters Inform Formulation and Storage

The compound exhibits a calculated octanol/water partition coefficient (LogP) of 2.7, with a boiling point of 257°C, density of 1.241, and flash point of 107°C [1]. These physicochemical parameters inform solubility, formulation, and safe handling decisions. Notably, the compound is reported to be air-sensitive and light-sensitive, requiring storage under inert atmosphere in amber vials at refrigerated temperatures to minimize oxidative degradation, oligomerization, and (Z)-isomer formation [2]. In comparison, the para-substituted regioisomer (CAS 95123-61-8) carries H302/H315/H319/H335 hazard statements, while the meta-substituted compound's safety profile requires similar but distinct handling precautions .

Physicochemical characterization Compound handling Storage optimization

Optimal Research and Industrial Applications for 3-[3-(Trifluoromethyl)phenyl]-2-propenal Based on Quantitative Evidence


T-Type Calcium Channel (Cav3.1/Cav3.2) Pharmacology Studies

Researchers investigating T-type calcium channel modulation should prioritize this meta-substituted analog over para- or ortho-substituted regioisomers. The compound's 85.34% inhibition of Cav3.2 at 10 μM, which exceeds the para analog's 66.06% inhibition by 1.29-fold, makes it particularly suitable for studies where maximizing inhibitory signal at a fixed concentration is critical [1]. This application directly leverages the head-to-head comparative data established in Section 3.

TRPA1 and TRPM8 Channel Tool Compound Development

The compound's micromolar antagonism at both TRPA1 (IC50 2.70 μM) and TRPM8 (IC50 2.32 μM) supports its use as a dual TRP channel tool molecule for sensory signaling and pain pathway research [1] [2]. Its quantifiable activity enables dose-response studies and serves as a benchmark for structure-activity relationship campaigns aimed at optimizing TRP channel modulators .

Calcimimetic Pharmaceutical Intermediate Manufacturing

Process chemistry teams developing or scaling cinacalcet hydrochloride synthesis should source this specific compound as the validated key precursor (Formula IIIa) per WO 2010/128388 [1]. The 98% GC purity specification with ≤0.5% moisture content ensures batch-to-batch consistency and minimizes impurity carryover that could affect downstream reduction to 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol and subsequent synthetic steps [2].

Structure-Activity Relationship (SAR) Studies of Trifluoromethylated Cinnamaldehydes

The meta-substitution pattern of this compound provides a distinct electronic and steric profile compared to ortho- and para-substituted analogs. The documented differential activity across regioisomers in Cav3 channel assays provides a quantitative framework for SAR studies exploring how trifluoromethyl positional isomerism affects biological target engagement [1]. Procurement of high-purity (98% GC) material ensures that observed activity differences are attributable to regioisomeric effects rather than impurities [2].

Technical Documentation Hub

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